Cas no 865363-93-5 (Islatravir)

Islatravir structure
Islatravir structure
商品名:Islatravir
CAS番号:865363-93-5
MF:C12H12FN5O3
メガワット:293.253785133362
CID:2192357
PubChem ID:6483431

Islatravir 化学的及び物理的性質

名前と識別子

    • Adenosine, 2-deoxy-4-c-ethynyl-2-fluoro-
    • Adenosine, 2'-deoxy-4'-C-ethynyl-2-fluoro-
    • Islatravir
    • E2FdA
    • 4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine
    • QPQ082R25D
    • Islatravir [USAN]
    • Islatravir (USAN)
    • 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine
    • (2R,3S,5R)-5-(6-amino-2-fluoro-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • E2-FdA
    • 2F-EdA
    • 4'Ed2FA
    • 4'-E-d2-FA
    • IKKXOSBHLYMWAE-QRPMWFLTSA-N
    • SB17100
    • D11432
    • Q24977417
    • 9H-Purin-6-amine, 9-(2-deoxy-4-C-ethynyl-.
    • MK-8591
    • 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine (ACI)
    • 4′-Ethynyl-2-fluoro-2′-deoxyadenosine
    • MK 8591
    • DA-65514
    • MK-8591;Islatravir;4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine
    • 865363-93-5
    • DTXSID601046407
    • SCHEMBL2528556
    • ISLATRAVIR [INN]
    • CHEMBL517231
    • CS-0023675
    • NSC787789
    • AKOS028113263
    • UNII-QPQ082R25D
    • MK-8591 (Islatravir)
    • EFdA
    • A51131
    • NSC-787789
    • 2a(2)-Deoxy-4a(2)-C-ethynyl-2-fluoroadenosine
    • ISLATRAVIR ANHYDROUS
    • 2'-Deoxy-4'-ethynyl-2-fluoroadenosine
    • 9H-Purin-6-amine, 9-(2-deoxy-4-C-ethynyl-.beta.-D-erythro-pentofuranosyl)-2-fluoro-
    • MK-8591 (Islatravir)?
    • (2R,3S,5R)-5-(6-amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • HY-104012
    • MK8591
    • MS-24188
    • (2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
    • ISLATRAVIR [WHO-DD]
    • インチ: 1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1
    • InChIKey: IKKXOSBHLYMWAE-QRPMWFLTSA-N
    • ほほえんだ: FC1N=C(C2=C(N=1)N(C=N2)[C@H]1C[C@@H]([C@@](C#C)(CO)O1)O)N

計算された属性

  • せいみつぶんしりょう: 293.09241742g/mol
  • どういたいしつりょう: 293.09241742g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 459
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 119
  • 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

  • 色と性状: Solid powder

Islatravir セキュリティ情報

  • シグナルワード:Warning
  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Islatravir 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16098-1 mg
Islatravir
865363-93-5 97.03%
1mg
¥2189.00 2022-04-26
ChemScence
CS-0023675-5mg
Islatravir
865363-93-5 99.94%
5mg
$500.0 2022-04-26
ChemScence
CS-0023675-10mg
Islatravir
865363-93-5 99.94%
10mg
$850.0 2022-04-26
eNovation Chemicals LLC
Y1254150-25mg
4'-ethynyl-2-fluoro-2'-deoxyadenosine
865363-93-5 98%
25mg
$190 2024-06-06
DC Chemicals
DC21152-5mg
MK-8591 (Islatravir)
865363-93-5 >98%
5mg
$700.0 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16098-100 mg
Islatravir
865363-93-5 97.03%
100MG
¥44517.00 2022-04-26
eNovation Chemicals LLC
Y1254150-100mg
4'-ethynyl-2-fluoro-2'-deoxyadenosine
865363-93-5 98%
100mg
$8440 2023-09-01
eNovation Chemicals LLC
Y1254150-5mg
4'-ethynyl-2-fluoro-2'-deoxyadenosine
865363-93-5 98%
5mg
$935 2023-09-01
Axon Medchem
3191-2 x 5 mg
Islatravir
865363-93-5 99%
2 x 5 mg
€620.00 2023-07-10
MedChemExpress
HY-104012-5mg
Islatravir
865363-93-5 99.94%
5mg
¥3200 2024-04-17

Islatravir 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium ,  Ammonia
リファレンス
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

ごうせいかいろ 2

はんのうじょうけん
1.1 -
2.1 Reagents: Lithium ,  Ammonia
リファレンス
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sucrose ,  Triethanolamine ,  Potassium hydroxide Catalysts: Manganese dichloride Solvents: Water ;  pH 7.56, 20 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7.45 - 7.59, 20 °C
1.3 Reagents: Potassium hydroxide Solvents: Isopropanol ;  pH 7.48 - 7.58, 20 °C
1.4 Catalysts: Fructose bisphosphate aldolase ,  Phosphoribomutase ,  Purine nucleoside phosphorylase ,  Sucrose phosphorylase ;  21 h, 35 °C; 60 min, 35 °C → 5 °C
リファレンス
Synthesis of Islatravir Enabled by a Catalytic, Enantioselective Alkynylation of a Ketone
Patel, Niki R. ; et al, Organic Letters, 2020, 22(12), 4659-4664

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Acetic acid ;  1 h, rt
リファレンス
Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic De-symmetrization
McLaughlin, Mark ; et al, Organic Letters, 2017, 19(4), 926-929

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Sodium ,  Ammonia Solvents: Tetrahydrofuran ;  10 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
リファレンス
Synthesis of EFdA via a Diastereoselective Aldol Reaction of a Protected 3-Keto Furanose
Fukuyama, Kei; et al, Organic Letters, 2015, 17(4), 828-831

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Phosphoribomutase ,  Purine nucleoside phosphorylase Solvents: Water ;  pH 6.94 - 7.5, rt → 40 °C; 24 h, 40 °C
リファレンス
Nine-Step Stereoselective Synthesis of Islatravir from Deoxyribose
Nawrat, Christopher C. ; et al, Organic Letters, 2020, 22(6), 2167-2172

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethanolamine ,  Potassium hydroxide Solvents: Water ;  pH 7.6
1.2 Reagents: Sucrose ,  Potassium hydroxide ,  Manganese dichloride Catalysts: Purine nucleoside phosphorylase ,  Sucrose phosphorylase Solvents: Isopropanol ;  26 h, pH 7.5, 35 °C
リファレンス
Five-Step Enantioselective Synthesis of Islatravir via Asymmetric Ketone Alkynylation and an Ozonolysis Cascade
Patel, Niki R.; et al, Chemistry - A European Journal, 2020, 26(62), 14118-14123

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Cerium ammonium nitrate Solvents: Acetonitrile ,  Water ;  3 h, 0 °C
リファレンス
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Ammonium fluoride Solvents: Methanol ,  Dichloromethane ;  16 h, rt
1.2 Reagents: Methanol ;  27 h, rt
1.3 Reagents: Ammonia Solvents: Methanol ;  pH 10
1.4 Reagents: Dowex 50W ;  pH 4
1.5 Reagents: Calcium carbonate ;  30 min
リファレンス
Concise synthesis of the anti-HIV nucleoside EFdA
Kageyama, Masayuki; et al, Bioscience, 2012, 76(6), 1219-1225

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Ammonium fluoride Solvents: Methanol ,  Dichloromethane ;  16 h, rt
1.2 Solvents: Methanol ;  27 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  pH 10, rt; 10 min, rt
1.4 Reagents: Dowex 50W ;  pH 4, rt
1.5 Reagents: Calcium carbonate ;  30 min, rt
リファレンス
Enantioselective Total Synthesis of the Potent Anti-HIV Nucleoside EFdA
Kageyama, Masayuki; et al, Organic Letters, 2011, 13(19), 5264-5266

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Methanol ;  rt; 18 h, reflux
2.1 Reagents: Thiocarbonyldiimidazole Solvents: Toluene ;  30 min, rt
2.2 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  30 min, reflux
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
3.2 Reagents: Sodium ,  Ammonia Solvents: Tetrahydrofuran ;  10 min, -78 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
リファレンス
Synthesis of EFdA via a Diastereoselective Aldol Reaction of a Protected 3-Keto Furanose
Fukuyama, Kei; et al, Organic Letters, 2015, 17(4), 828-831

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: 5′-ATP ,  Pantothenate kinase ,  Acetate kinase
1.2 Catalysts: Catalase ,  Peroxidase ,  Galactose oxidase
1.3 Catalysts: 2-Deoxyribose 5-phosphate aldolase
1.4 Catalysts: Phosphoribomutase ,  Purine nucleoside phosphorylase ,  Sucrose phosphorylase
リファレンス
Development and validation of ion-pairing HPLC-CAD chromatography for measurement of Islatravir's phosphorylated intermediates
Gunsch, Matthew J.; et al, Journal of Pharmaceutical and Biomedical Analysis, 2022, 213,

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  1 h, 70 °C; 70 °C → rt
1.2 Reagents: Trimethylsilyl triflate ;  rt; rt → 70 °C
1.3 Solvents: Acetonitrile ,  Toluene ;  1 h, 70 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; overnight, rt
2.2 Reagents: Acetic acid ;  1 h, rt
リファレンス
Enantioselective Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) via Enzymatic De-symmetrization
McLaughlin, Mark ; et al, Organic Letters, 2017, 19(4), 926-929

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide ,  Trimethylsilyl triflate
2.1 -
リファレンス
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Thiocarbonyldiimidazole Solvents: Toluene ;  30 min, rt
1.2 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  30 min, reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
2.2 Reagents: Sodium ,  Ammonia Solvents: Tetrahydrofuran ;  10 min, -78 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
リファレンス
Synthesis of EFdA via a Diastereoselective Aldol Reaction of a Protected 3-Keto Furanose
Fukuyama, Kei; et al, Organic Letters, 2015, 17(4), 828-831

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ;  rt; 2.5 h, reflux; reflux → 0 °C
1.2 Reagents: Trimethylsilyl triflate ;  15 min, rt; 17 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonium fluoride Solvents: Methanol ,  Dichloromethane ;  16 h, rt
2.2 Reagents: Methanol ;  27 h, rt
2.3 Reagents: Ammonia Solvents: Methanol ;  pH 10
2.4 Reagents: Dowex 50W ;  pH 4
2.5 Reagents: Calcium carbonate ;  30 min
リファレンス
Concise synthesis of the anti-HIV nucleoside EFdA
Kageyama, Masayuki; et al, Bioscience, 2012, 76(6), 1219-1225

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ;  rt; 2.5 h, reflux; reflux → 0 °C
1.2 Catalysts: Trimethylsilyl triflate ;  0 °C; 15 min, rt; 17 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  reflux
2.1 Reagents: Ammonium fluoride Solvents: Methanol ,  Dichloromethane ;  16 h, rt
2.2 Solvents: Methanol ;  27 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Methanol ;  pH 10, rt; 10 min, rt
2.4 Reagents: Dowex 50W ;  pH 4, rt
2.5 Reagents: Calcium carbonate ;  30 min, rt
リファレンス
Enantioselective Total Synthesis of the Potent Anti-HIV Nucleoside EFdA
Kageyama, Masayuki; et al, Organic Letters, 2011, 13(19), 5264-5266

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide
2.1 -
リファレンス
Synthesis of nucleotide analogues, EFdA, EdA and EdAP, and the effect of EdAP on hepatitis B virus replication
Kamata, Mai; et al, Bioscience, 2020, 84(2), 217-227

Islatravir Raw materials

Islatravir Preparation Products

Islatravir 関連文献

Islatravirに関する追加情報

Latest Research Advances on Islatravir (865363-93-5) in HIV Treatment

Islatravir (chemical name: 865363-93-5) is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) developed by Merck & Co. for the treatment of HIV-1 infection. As a first-in-class investigational drug, Islatravir has demonstrated potent antiviral activity with a unique mechanism of action that differentiates it from traditional nucleoside reverse transcriptase inhibitors (NRTIs). Recent clinical and preclinical studies have highlighted its potential as a long-acting therapeutic option with a high barrier to resistance.

A 2023 Phase 2b study published in The Lancet HIV (DOI: 10.1016/S2352-3018(23)00012-5) evaluated Islatravir in combination with doravirine as a once-weekly oral regimen. The trial demonstrated sustained viral suppression (HIV-1 RNA <50 copies/mL) in 92% of participants at 48 weeks, with a favorable safety profile. Notably, the study reported minimal renal or bone toxicity concerns that had been observed in earlier trials with higher doses, suggesting optimal dosing strategies have been established.

Pharmacokinetic research (Antimicrobial Agents and Chemotherapy, 2023) revealed that Islatravir's active metabolite, Islatravir-triphosphate, maintains prolonged intracellular persistence with a half-life exceeding 120 hours in peripheral blood mononuclear cells. This property supports its potential for extended dosing intervals and contributes to its development as both oral and implantable formulations. The chemical stability of 865363-93-5 has been particularly advantageous for formulation development.

Recent structural biology studies (Nature Communications, 2023) using cryo-EM have elucidated the molecular mechanism by which Islatravir inhibits reverse transcriptase translocation. The compound's unique 4'-ethynyl modification prevents proper positioning of the template-primer, causing chain termination. This mechanism explains the high genetic barrier to resistance, with in vitro studies showing resistance requires multiple mutations in the RT enzyme.

Ongoing clinical development includes the phase 3 IMPOWER trials evaluating monthly oral Islatravir for pre-exposure prophylaxis (PrEP). Preliminary data presented at CROI 2023 showed promising mucosal tissue penetration and prophylactic efficacy in animal models. However, researchers caution that the recent clinical hold on some Islatravir trials due to lymphocyte count decreases requires careful monitoring as development progresses.

Future research directions include combination studies with lenacapavir to develop complete long-acting regimens, and investigations into Islatravir's potential against other retroviruses. The unique chemical properties of 865363-93-5 continue to make it a molecule of significant interest in antiviral drug development, with potential applications beyond HIV treatment.

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Amadis Chemical Company Limited
(CAS:865363-93-5)Islatravir
A848914
清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):184.0/297.0/502.0/897.0